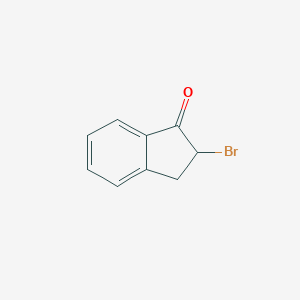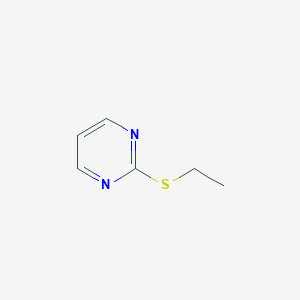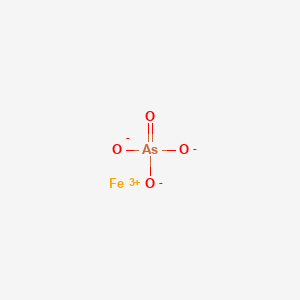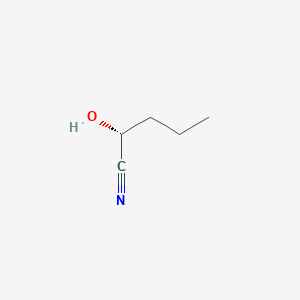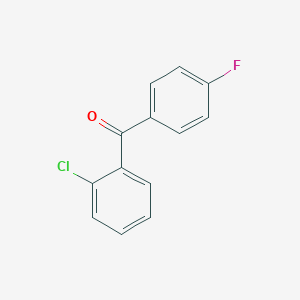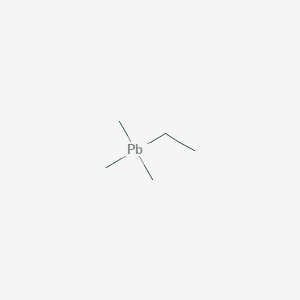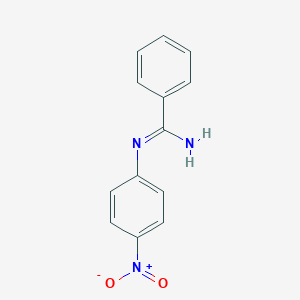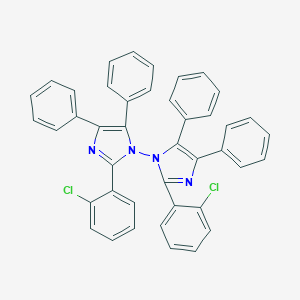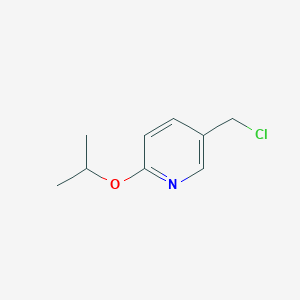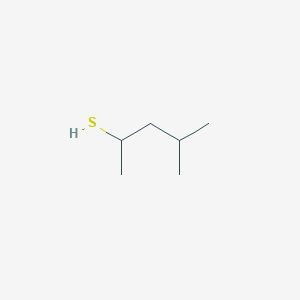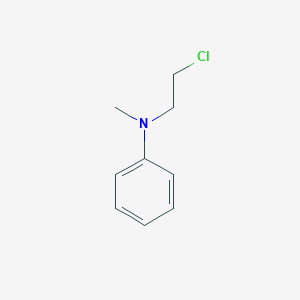
N-(2-Chloroethyl)-N-methylaniline
概要
説明
N-(2-Chloroethyl)-N-methylaniline: is an organic compound that belongs to the class of chloroethylamines. It is characterized by the presence of a chloroethyl group attached to a nitrogen atom, which is further bonded to a methyl group and an aniline moiety. This compound is of significant interest due to its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method for preparing N-(2-Chloroethyl)-N-methylaniline involves the alkylation of aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of 2-chloroacetaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This method provides a straightforward route to the target compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(2-Chloroethyl)-N-methylaniline can undergo nucleophilic substitution reactions where the chloroethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of N-methyl-N-ethyl aniline.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: N-methyl-N-ethyl aniline.
科学的研究の応用
Chemistry: N-(2-Chloroethyl)-N-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. They are investigated for their anticancer, antimicrobial, and antiviral activities. The compound’s ability to form DNA adducts makes it a candidate for studying DNA interactions and repair mechanisms.
Industry: The compound is used in the production of dyes, pigments, and polymers. Its reactivity and functional groups make it valuable in the development of materials with specific properties.
作用機序
Molecular Targets and Pathways: N-(2-Chloroethyl)-N-methylaniline exerts its effects primarily through the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately causing cell death. The compound’s mechanism of action is similar to that of other alkylating agents used in chemotherapy, where it targets rapidly dividing cells.
類似化合物との比較
N-(2-Chloroethyl)-N-nitrosourea: Used in cancer treatment, known for its ability to cross-link DNA.
N-(2-Chloroethyl)-N-cyclohexyl-N-nitrosourea: Another nitrosourea derivative with similar anticancer properties.
N-(2-Chloroethyl)-N-methylamine: A simpler analogue with similar reactivity but different applications.
Uniqueness: N-(2-Chloroethyl)-N-methylaniline is unique due to its specific structure, which combines the reactivity of the chloroethyl group with the stability and versatility of the aniline moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.
特性
IUPAC Name |
N-(2-chloroethyl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTLVUBCXILIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168202 | |
| Record name | Aniline, N-(2-chloroethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1669-85-8 | |
| Record name | N-(2-Chloroethyl)-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, N-(2-chloroethyl)-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chloroethyl)-N-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, N-(2-chloroethyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
